molecular formula C9H8BrN3O2 B1419869 ethyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate CAS No. 1131604-85-7

ethyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate

Cat. No.: B1419869
CAS No.: 1131604-85-7
M. Wt: 270.08 g/mol
InChI Key: QNHHYFDURGARFQ-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate is a heterocyclic compound that features a pyrazolo[3,4-b]pyridine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active molecules .

Biochemical Analysis

Biochemical Properties

Ethyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate plays a significant role in biochemical reactions, particularly as an inhibitor of tropomyosin receptor kinases (TRKs). TRKs are associated with cell proliferation and differentiation, and their continuous activation can lead to cancer . This compound interacts with the TRKA subtype, inhibiting its activity with an IC50 value of 56 nM . Additionally, it shows selectivity for certain cell lines, such as MCF-7 and HUVEC, indicating its potential for targeted cancer therapy .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By inhibiting TRKA, it disrupts downstream signaling pathways such as Ras/Erk, PLC-γ, and PI3K/Akt, which are crucial for cell proliferation, differentiation, and survival . This disruption can lead to reduced cell proliferation and increased apoptosis in cancer cells, highlighting its potential as an anti-cancer agent .

Molecular Mechanism

The molecular mechanism of this compound involves binding to the ATP pocket of TRKA, thereby inhibiting its kinase activity . This inhibition prevents the phosphorylation of the kinase domain, blocking the activation of downstream signaling pathways . The compound’s selectivity for TRKA over other kinases is attributed to its unique binding interactions within the ATP pocket .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good plasma stability, maintaining its inhibitory activity over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits TRKA activity and reduces tumor growth without significant toxicity . At higher doses, potential toxic or adverse effects may arise, necessitating careful dosage optimization for therapeutic applications .

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with cytochrome P450 isoforms. The compound exhibits low inhibitory activity against most cytochrome P450 isoforms, except for CYP2C9 . This interaction suggests that the compound may be metabolized primarily through CYP2C9, affecting its metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence its localization and accumulation, which are critical for its therapeutic efficacy .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. Understanding its subcellular distribution is essential for optimizing its activity and function in therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate typically involves the bromination of 1H-pyrazolo[3,4-b]pyridine followed by esterification. One common method starts with commercially available 5-bromo-1H-pyrazolo[3,4-b]pyridine, which is then iodized using N-iodosuccinimide (NIS) to obtain an intermediate. This intermediate undergoes further reactions, including protection of the NH group and subsequent esterification to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrazolo[3,4-b]pyridine ring.

    Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate
  • Ethyl 5-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate
  • Ethyl 5-iodo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate

Uniqueness

Ethyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate is unique due to the presence of the bromine atom, which can participate in specific substitution reactions that are not as readily accessible with other halogen atoms. This makes it a versatile intermediate for the synthesis of various derivatives with potential biological activities .

Properties

IUPAC Name

ethyl 5-bromo-2H-pyrazolo[3,4-b]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3O2/c1-2-15-9(14)7-6-3-5(10)4-11-8(6)13-12-7/h3-4H,2H2,1H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNHHYFDURGARFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C=C(C=NC2=NN1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20670269
Record name Ethyl 5-bromo-2H-pyrazolo[3,4-b]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20670269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1131604-85-7
Record name Ethyl 5-bromo-2H-pyrazolo[3,4-b]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20670269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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